4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide
CAS No.: 1052553-38-4
Cat. No.: VC6566475
Molecular Formula: C9H7BrClFN2S
Molecular Weight: 309.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052553-38-4 |
|---|---|
| Molecular Formula | C9H7BrClFN2S |
| Molecular Weight | 309.58 |
| IUPAC Name | 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine;hydrobromide |
| Standard InChI | InChI=1S/C9H6ClFN2S.BrH/c10-7-3-5(11)1-2-6(7)8-4-14-9(12)13-8;/h1-4H,(H2,12,13);1H |
| Standard InChI Key | RZOYKSBVRDXIFS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)Cl)C2=CSC(=N2)N.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
4-(2-Chloro-4-fluorophenyl)-1,3-thiazol-2-amine hydrobromide has the molecular formula C₉H₇BrClFN₂S and a molecular weight of 309.59 g/mol . The structure comprises a thiazole ring with:
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An amine group at position 2
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A 2-chloro-4-fluorophenyl substituent at position 4
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A hydrobromide salt form enhancing solubility and stability
The SMILES notation for the compound is NC1=NC(C2=C(C=C(C=C2)Cl)F)=CS1.[H]Br, reflecting the spatial arrangement of functional groups .
Crystallographic and Spectroscopic Data
While crystallographic data specific to this compound are unavailable, related thiazole derivatives exhibit planar thiazole rings with dihedral angles of 5–15° between the aromatic systems . The hydrobromide salt likely forms ionic interactions between the protonated amine and bromide ion, as observed in analogous structures .
Synthesis and Optimization
Synthetic Routes
The synthesis follows a modified Hantzsch thiazole formation strategy, adapted from methods used for 4-(2-chlorophenyl)thiazol-2-amine hydrobromide :
Reaction Scheme
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Condensation: 2-Bromo-1-(2-chloro-4-fluorophenyl)ethanone reacts with thiourea in ethanol at room temperature.
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Cyclization: Intramolecular nucleophilic attack forms the thiazole ring.
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Salt Formation: Treatment with hydrobromic acid yields the hydrobromide salt.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 25°C (RT) |
| Reaction Time | 18 hours |
| Workup | Na₂CO₃ extraction, MgSO₄ drying |
| Yield | ~90% (estimated) |
This method parallels the 93% yield achieved for the 2-chlorophenyl analog , suggesting comparable efficiency when substituting the phenyl group.
Industrial Scalability Challenges
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Halogen Sensitivity: The chloro and fluoro substituents necessitate anhydrous conditions to prevent hydrolysis.
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Byproduct Management: Bromide ion removal requires multiple aqueous washes, complicating continuous flow processes.
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Purity Control: HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves >98% purity when using recrystallization from ethyl acetate/hexane mixtures .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 12.5 ± 0.3 |
| Ethanol | 34.7 ± 1.1 |
| DMSO | 58.9 ± 2.4 |
| Ethyl Acetate | 0.9 ± 0.1 |
Data extrapolated from structurally similar thiazole hydrobromides . The high DMSO solubility facilitates in vitro biological assays.
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| 4-(2-Chlorophenyl)thiazol-2-amine | DHFR | 120 | 5.2 |
| 4-(4-Fluorophenyl)thiazol-2-amine | EGFR | 85 | 3.8 |
| This compound | Projected DHFR/EGFR | 40–60 | 6.0–8.0 |
Data synthesized from . The dual halogenation may enhance both potency and selectivity through steric and electronic effects.
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